Cis-P-Coumaric Acid

Description

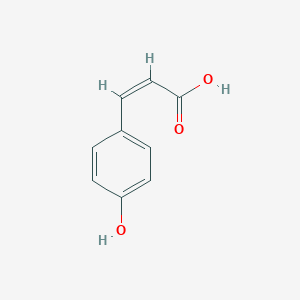

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315564 | |

| Record name | cis-p-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-p-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4501-31-9 | |

| Record name | cis-p-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, p-hydroxy-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-p-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 134.5 °C | |

| Record name | cis-p-Coumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Distribution, and Analysis of cis-p-Coumaric Acid

Abstract: This technical guide provides a comprehensive overview of cis-p-coumaric acid, a geometric isomer of the widely distributed phenolic compound, p-coumaric acid. While the trans-isomer is more abundant in nature, the cis form exhibits unique properties and biological activities. This document details the natural sources, distribution, and biosynthesis of this compound. It presents available quantitative data in a structured format and outlines detailed experimental protocols for its extraction, separation, and characterization. Furthermore, this guide illustrates key biological pathways, including its biosynthesis and role in the photocycle of photoactive yellow protein, using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid belonging to the hydroxycinnamic acid family, which is synthesized in plants via the shikimate pathway.[1][2] It exists in two isomeric forms: trans-p-coumaric acid and this compound. The trans isomer is the most abundant and stable form found in nature.[1] However, the cis isomer, often formed through photoisomerization of the trans form upon exposure to UV radiation, has garnered interest due to its distinct biological roles.[3][4] This guide focuses on the natural occurrence, distribution, and analytical methodologies pertaining to this compound.

Natural Sources and Distribution

p-Coumaric acid, in both its isomeric forms, is widely distributed throughout the plant kingdom, being a key component of the cell wall and a precursor to many secondary metabolites like flavonoids and lignin.[5][6]

General Distribution of p-Coumaric Acid:

-

Fruits: Apples, pears, grapes, oranges, tomatoes, and various berries.[5]

-

Vegetables: Beans, potatoes, onions, carrots, basil, and garlic.[5]

-

Cereals: Maize, oats, wheat, barley, and rice, with higher concentrations in the pericarp fractions.[5][6][7]

-

Other Sources: It is also found in wine, vinegar, and honey.[8][9]

Occurrence of this compound: The cis isomer is less common, but its presence is notable in specific sources and conditions:

-

Plants Exposed to High Light/UV Radiation: The formation of this compound is often induced by sunlight, suggesting that plant parts with greater light exposure may contain higher relative amounts.[10]

-

Specific Plants: While quantitative data is sparse, this compound has been identified in coriander and pears.[11]

-

Fermented Products: Vinegars, particularly those derived from Sherry wines, have been shown to contain quantifiable amounts of this compound.[12]

-

Fungi: The endophytic fungus Epichloe typhina has been reported to contain this compound.[13]

Quantitative Analysis

Quantifying this compound is challenging due to its lower abundance compared to the trans isomer. Much of the available literature reports the total p-coumaric acid content. The data presented below should be interpreted with the understanding that the trans isomer is the predominant form unless otherwise specified.

| Source | Plant Part/Product | Concentration of this compound (mg/100 mL or mg/100g) | Concentration of total p-Coumaric Acid (mg/100 mL or mg/100g) | Reference(s) |

| Vinegar | Sherry Wine Vinegar (not aged in wood) | 0.00 - 0.24 | 0.00 - 2.24 | [9][12] |

| Sherry Wine Vinegar (aged in wood) | 0.00 - 0.29 | Not specified | [12] | |

| White Wine Vinegar (aged in wood) | 0.30 (mean) | Not specified | [12] | |

| White Wine Vinegar (not aged in wood) | 0.16 (mean) | Not specified | [12] | |

| Pineapple | Ripe Juice Extract | Not specified | 1.175 | [14][15] |

| Ripe Methanol Extract | Not specified | 0.003 | [14][15] | |

| Unripe Juice Extract | Not specified | 0.041 | [14][15] | |

| Cereals | Oats (dry weight) | Not specified | 60.73 | [16] |

| Yellow Corn (pericarp) | Not specified | High, 10-15 fold higher than wheat/barley | [7] | |

| Buckwheat (dry weight) | Not specified | 1.81 | [16] | |

| Fruits | Orange (peel juice) | Not specified | ~150 (as total cinnamic acids) | [8] |

| Orange (juice) | Not specified | ~60 (as total cinnamic acids) | [8] | |

| Lingonberry | Not specified | 8.5 | [17] | |

| Bilberry | Not specified | 6.5 | [17] | |

| Cherry | Not specified | 5.1 | [17] | |

| Eggplant | Whole, raw | Not specified | 0.00 | [13] |

Biosynthesis and Isomerization

Phenylpropanoid Pathway

p-Coumaric acid is synthesized in plants from the amino acid L-phenylalanine via the phenylpropanoid pathway. The initial steps involve the deamination of L-phenylalanine to trans-cinnamic acid, which is subsequently hydroxylated to form trans-p-coumaric acid.

Photoisomerization of trans-p-Coumaric Acid

This compound is predominantly formed in nature through the photoisomerization of the more stable trans isomer. This reaction is initiated by exposure to ultraviolet (UV) light, which provides the energy to overcome the rotational barrier of the double bond in the acrylic acid side chain.[3][4]

Biological Roles and Signaling Pathways

Role in the Photocycle of Photoactive Yellow Protein (PYP)

This compound is a crucial component of the photocycle of the Photoactive Yellow Protein (PYP), a blue-light photoreceptor found in some bacteria.[3][4][18] The photocycle is initiated when the chromophore, which is trans-p-coumaric acid in the ground state (pG), absorbs a blue-light photon. This absorption triggers a series of conformational changes, including the isomerization of the chromophore to its cis form in the blue-shifted intermediate state (pB).[3][4][19] This isomerization is the key photochemical event that leads to the protein's signaling state.[3][4]

Other Biological Activities

While research into the specific signaling pathways of this compound is ongoing, studies on the closely related cis-cinnamic acid have shown it to be a potent inhibitor of auxin efflux in plants, thereby promoting lateral root formation.[14][16][20] This suggests that cis-hydroxycinnamic acids may play a role in plant development by modulating auxin transport. Additionally, p-coumaric acid, in general, is known to be involved in plant defense responses against stress, including salt and UV stress.[2][21]

Experimental Methodologies

Extraction from Plant Material

The extraction of p-coumaric acid from plant matrices requires careful selection of solvents and techniques to ensure efficient recovery and prevent degradation.

-

Solvent Selection: Methanol, ethanol, acetone, and their aqueous mixtures are commonly used.[22][23] Acidification of the solvent (e.g., with 0.1% formic or acetic acid) can improve the stability and recovery of phenolic acids.[5]

-

Conventional Techniques:

-

Modern Techniques:

-

Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, reducing extraction time.[22]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[23]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid (commonly CO₂) as the solvent, offering high selectivity and producing solvent-free extracts.[6]

-

-

Hydrolysis: Since p-coumaric acid is often found esterified to cell wall components, alkaline or acidic hydrolysis is required to release the bound forms prior to extraction and analysis.[22]

Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of cis- and trans-p-coumaric acid.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns, such as C18, are typically employed.[7][24]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1-0.5% formic, acetic, or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[14][24]

-

Example Protocol for Isomer Separation:

-

-

Thin-Layer Chromatography (TLC):

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification and structural confirmation of cis- and trans-p-coumaric acid. The key difference is the coupling constant (J-value) of the vinylic protons, which is smaller for the cis isomer.

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound. For p-coumaric acid, the molecular ion peak is typically observed at m/z 163 [M-H]⁻ in negative ion mode or m/z 165 [M+H]⁺ in positive ion mode.[26]

-

UV-Vis Spectroscopy: The UV absorption spectrum can help differentiate between isomers. The cis isomer generally exhibits a hypsochromic shift (shift to a shorter wavelength) compared to the trans isomer.[7]

Conclusion

This compound, while less abundant than its trans counterpart, is a naturally occurring phenolic compound with significant biological roles, particularly in light-dependent processes. Its formation via photoisomerization highlights a dynamic interplay between plants and their light environment. This guide provides a foundational resource for researchers by consolidating information on its natural sources, analytical methodologies, and involvement in key biological pathways. Further quantitative studies are needed to fully elucidate the distribution and concentration of this compound across the plant kingdom, which will, in turn, enhance our understanding of its physiological functions and potential applications in drug development and other scientific fields.

References

- 1. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Showing details for content value of p-Coumaric acid in Vinegar - Phenol-Explorer [phenol-explorer.eu]

- 10. researchgate.net [researchgate.net]

- 11. Showing Compound this compound (FDB002592) - FooDB [foodb.ca]

- 12. Showing details for content value of this compound in Vinegar - Phenol-Explorer [phenol-explorer.eu]

- 13. This compound | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Process for the Purification of this compound by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of auxin and cytokinin responses by early steps of the phenylpropanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. trans-Cinnamic acid-induced leaf expansion involves an auxin-independent component - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photoactive Yellow Protein Represents a Distinct, Evolutionarily Novel Family of PAS Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sbl.unmc.edu [sbl.unmc.edu]

- 20. cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. acgpubs.org [acgpubs.org]

A Technical Guide to the Biological Synthesis of cis-p-Coumaric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological synthesis of cis-p-coumaric acid in plants. It details the core metabolic pathways, enzymatic processes, regulatory mechanisms, and relevant experimental protocols, with a focus on quantitative data and pathway visualization.

Introduction

p-Coumaric acid is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignin, and stilbenes.[1][2] It exists in two isomeric forms, trans and cis, with the trans isomer being the direct product of the primary biosynthetic pathway. The cis isomer is typically formed through photoisomerization of the trans form and has distinct biological activities and applications. This document outlines the complete biosynthetic route from primary metabolism to the formation of this compound.

Core Biosynthetic Pathway of trans-p-Coumaric Acid

The synthesis of trans-p-coumaric acid in plants is embedded within the general phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[3][4][5] An alternative route starting from L-tyrosine also exists, particularly in grasses.[6][7][8]

The Phenylalanine Pathway

The primary and most widespread pathway involves two key enzymatic steps:

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[4][9][10] This is the committed and often rate-limiting step of the phenylpropanoid pathway.[11]

-

Hydroxylation of trans-Cinnamic Acid: The resulting trans-cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield trans-p-coumaric acid.[12][13][14] This reaction requires NADPH and a cytochrome P450 reductase to supply electrons.[13]

The Tyrosine Pathway

In some plants, particularly grasses, an alternative pathway exists where Tyrosine Ammonia Lyase (TAL) , or a bifunctional PAL/TAL enzyme, directly converts L-tyrosine into trans-p-coumaric acid in a single step.[6][7][15] This bypasses the need for C4H for the initial production of this intermediate.

Photoisomerization to this compound

The conversion of the biosynthetically produced trans-p-coumaric acid to its cis isomer is not an enzyme-catalyzed reaction within the cell's primary metabolic pathways. Instead, it is a photochemical process. Exposure to ultraviolet (UV) radiation, particularly UV-B light, induces the isomerization of the double bond in the propenoic acid side chain of trans-p-coumaric acid, resulting in the formation of this compound.[16][17] This light-induced conversion is a reversible process.[18][19]

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in p-coumaric acid biosynthesis. Kinetic parameters can vary significantly depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Plant Source | Substrate | K_m_ (mM) | V_max_ (nmol/h·mg protein) | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Annona cherimola (Cherimoya) | L-Phenylalanine | 0.57 - 2.54 | Not Specified | [20] |

| Phenylalanine Ammonia-Lyase (PAL) | Musa cavendishii (Banana) | L-Phenylalanine | 1.45 | 0.15 (units not specified) | [12] |

| Tyrosine Ammonia Lyase (TAL) | Musa cavendishii (Banana) | L-Tyrosine | 0.618 | 0.101 (units not specified) | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzyme activity assays relevant to the study of this compound.

Extraction of p-Coumaric Acid from Plant Tissue

This protocol is adapted for the general extraction of hydroxycinnamic acids from plant leaves.

-

Sample Preparation: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer approximately 1 g of the powdered tissue to a centrifuge tube. Add 10 mL of 80% methanol. Vortex thoroughly to ensure complete mixing.

-

Sonication & Centrifugation: Sonicate the mixture for 30 minutes in a sonication bath. After sonication, centrifuge the sample at 10,000 x g for 15 minutes at 4°C.[19]

-

Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% methanol, and the supernatants pooled.

-

Concentration: Evaporate the methanol from the pooled supernatants under reduced pressure using a rotary evaporator. The remaining aqueous extract can be used for subsequent analysis. For long-term storage, the extract can be lyophilized and stored at -20°C.[19]

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Enzyme Extraction: Homogenize 0.1 g of frozen plant tissue in 1 mL of ice-cold extraction buffer (e.g., sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone (PVPP) and a reducing agent like β-mercaptoethanol).[21] Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.[21]

-

Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

-

800 µL of 0.1 M Sodium Borate Buffer (pH 8.8)

-

100 µL of 30 mM L-phenylalanine solution

-

100 µL of crude enzyme extract

-

-

Measurement: Immediately after adding the enzyme extract, mix the solution and start monitoring the increase in absorbance at 290 nm using a spectrophotometer.[1][21] The absorbance at this wavelength is characteristic of trans-cinnamic acid.

-

Calculation: Record the change in absorbance over a linear reaction period (e.g., every 30 minutes for 2 hours).[1] The enzyme activity can be calculated using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹ at 290 nm). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

HPLC Method for Separation and Quantification of cis- and trans-p-Coumaric Acid

This method allows for the simultaneous quantification of both isomers.

-

Sample Preparation: Use the aqueous extract obtained from the protocol in section 5.1. Filter the extract through a 0.22 µm syringe filter before injection to protect the HPLC column.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19][22]

-

Mobile Phase: A gradient elution is often employed for better separation.

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic or acetic acid.

-

A typical gradient might be: 5-80% B over 30 minutes.[23]

-

-

Detection Wavelength: Monitor at approximately 310 nm, which is near the absorbance maximum for p-coumaric acid.[19]

-

-

Quantification: Prepare standard curves for both cis- and trans-p-coumaric acid standards of known concentrations. The concentration of each isomer in the plant extract can be determined by comparing the peak areas from the sample chromatogram to the respective standard curves. The retention time for trans-p-coumaric acid is typically longer than for the cis isomer on a C18 column.

Visualizations of Pathways and Workflows

Core Biosynthetic Pathway of p-Coumaric Acid

Caption: Biosynthesis of this compound via Phenylalanine/Tyrosine and photoisomerization.

UV Light Signaling Pathway for Upregulation of Biosynthesis

Caption: Simplified UV-B signaling cascade leading to increased p-coumaric acid synthesis.

Experimental Workflow for Quantification

Caption: Workflow for extraction and HPLC quantification of p-coumaric acid isomers from plants.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. UV regulates the expression of phenylpropanoid biosynthesis genes in cucumber (Cucumis sativus L.) in an organ and spectrum dependent manner - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jrmds.in [jrmds.in]

- 10. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 11. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. curresweb.com [curresweb.com]

- 13. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jrmds.in [jrmds.in]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. researchgate.net [researchgate.net]

- 19. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. sunlongbiotech.com [sunlongbiotech.com]

- 22. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-p-Coumaric Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of cis-p-coumaric acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its characteristics, experimental protocols, and relevant biological pathways.

Chemical Structure and Identification

This compound, also known as (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton. It is the geometric isomer of the more common and naturally abundant trans-p-coumaric acid. The defining feature of the cis-isomer is the arrangement of the substituents on the same side of the carbon-carbon double bond in the acrylic acid side chain.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid | --INVALID-LINK-- |

| CAS Number | 4501-31-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 134-134.5 °C | --INVALID-LINK-- |

| Water Solubility | 1.02 g/L (predicted) | --INVALID-LINK-- |

| logP | 1.74 - 1.83 (predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (strongest acidic) | 3.5 (predicted) | --INVALID-LINK-- |

| UV max | 284 nm, 265 nm | --INVALID-LINK-- |

Biological Properties and Activities

Research on the biological activities of p-coumaric acid has predominantly focused on the trans-isomer due to its higher natural abundance and stability. However, the cis-isomer is also of significant interest, as the process of cis-trans isomerization can be a key photochemical event in biological systems.[1] It is important to note that unless specified, much of the literature on "p-coumaric acid" likely refers to the trans-isomer or a mixture of isomers.

Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids are generally attributed to their phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[2] Comparative studies on the antioxidant activity of cis- and trans-isomers of p-coumaric acid derivatives have shown that the cis-isomer may exhibit lower radical-scavenging activity than its trans-counterpart.[3] However, a synergistic antioxidant effect was observed when the cis-isomer was present with the trans-isomer.[3]

An ester of this compound, eicosanyl-cis-p-coumarate, has been isolated and shown to possess moderate free radical scavenging ability.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of p-coumaric acid have been documented, although these studies often do not specify the isomer used. p-Coumaric acid has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5] This is achieved, in part, by blocking key inflammatory signaling pathways.

Anticancer Potential

While research on the anticancer properties of this compound is limited, studies on related cinnamic acid compounds suggest that the cis-isomer can sometimes exhibit greater biological activity than the trans-isomer. For instance, cis-cinnamic acid has been reported to have a greater inhibitory effect on the invasion of human adenocarcinoma A549 cells than trans-cinnamic acid.[3] This highlights the potential importance of investigating the specific anticancer effects of this compound.

Signaling Pathways

The biological effects of p-coumaric acid are mediated through its interaction with various cellular signaling pathways. The primary pathways identified in the literature for p-coumaric acid (isomer often unspecified) are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this process by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.[5][6]

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. p-Coumaric acid has been observed to suppress the LPS-induced phosphorylation of ERK1/2 and JNK, suggesting its anti-inflammatory effects are also mediated through the MAPK pathway.[5][7]

References

- 1. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idus.us.es [idus.us.es]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Research of cis-p-Coumaric Acid and its Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid and a hydroxy derivative of cinnamic acid, widely distributed throughout the plant kingdom.[1][2] It is a key secondary metabolite synthesized via the shikimic acid pathway.[3] p-Coumaric acid exists in two isomeric forms: trans-p-coumaric acid and cis-p-coumaric acid, with the trans isomer being the most abundant in nature.[3][4] These isomers exhibit distinct physicochemical properties and biological activities, making them subjects of interest in pharmacology and drug development.[5] While the trans isomer is more common, the cis form has unique characteristics and can be obtained through UV irradiation of the trans isomer.[6][7] This document provides a comprehensive overview of the foundational research on this compound and its isomers, detailing their properties, synthesis, analytical protocols, and biological significance.

Physicochemical Properties of p-Coumaric Acid Isomers

The geometric isomerism of cis- and trans-p-coumaric acid leads to differences in their physical and chemical properties. The trans isomer is generally more stable. Key properties are summarized below for comparison.

| Property | This compound | trans-p-Coumaric Acid |

| IUPAC Name | (2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid[8] | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₈O₃[8] | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [8] | 164.16 g/mol |

| Melting Point | 134 - 134.5 °C[8] | 215 - 218 °C |

| LogP | 1.79[8] | 1.79 |

| Solubility | Not easily soluble in water; soluble in ethanol, DMSO, and dimethylformamide.[1] | Soluble in ethanol, diethyl ether; slightly soluble in water. |

Biosynthesis, Chemical Synthesis, and Purification

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is naturally synthesized in plants and microorganisms through the shikimate pathway.[1] The process begins with prephenate, which is converted to either L-phenylalanine or L-tyrosine. These amino acids then serve as precursors for p-coumaric acid synthesis.

Experimental Protocols

1. Protocol for Isomerization of trans- to this compound

This protocol describes the conversion of the more stable trans isomer to the cis isomer via ultraviolet irradiation.[7]

-

Materials: trans-p-coumaric acid, methanol.

-

Equipment: UV lamp, quartz reaction vessel, magnetic stirrer.

-

Procedure:

-

Prepare a solution of trans-p-coumaric acid in methanol.

-

Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.

-

Expose the solution to ultraviolet (UV) radiation while stirring. The specific wavelength and duration of exposure should be optimized based on the equipment and desired yield.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of cis to trans isomers.

-

Once the desired conversion is achieved, stop the irradiation. The resulting solution will be a mixture of trans and cis isomers.

-

2. Protocol for Purification of this compound

This protocol outlines the separation of the cis isomer from the trans isomer mixture using column chromatography.[7]

-

Materials: Mixture of cis- and trans-p-coumaric acid in methanol, cellulose powder (for stationary phase), methanol, trifluoroacetic acid (TFA).

-

Equipment: Glass chromatography column, fraction collector.

-

Procedure:

-

Prepare the mobile phase: an aqueous 0.1% trifluoroacetic acid solution containing methanol (e.g., 90:10, v/v).

-

Pack a chromatography column with cellulose as the stationary phase, equilibrating it with the mobile phase.

-

Concentrate the methanolic solution containing the isomer mixture and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions using a fraction collector.

-

Analyze the collected fractions by TLC or HPLC to identify those containing the purified this compound.

-

Pool the pure fractions and evaporate the solvent to obtain solid this compound.

-

Confirm the identity and purity of the isolated cis isomer using analytical techniques such as NMR and HPLC.[7]

-

Analytical Characterization

Accurate identification and quantification of p-coumaric acid isomers are crucial for research. High-Performance Liquid Chromatography (HPLC) is the most commonly reported analytical method.[9][10]

1. Protocol for RP-HPLC Analysis of p-Coumaric Acid

This protocol is a representative method for the separation and quantification of p-coumaric acid.[11][12]

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[11] Alternatively, a gradient elution using 0.5% phosphoric acid (Solvent A) and acetonitrile (Solvent B) can be used.[12]

-

Procedure:

-

Prepare standard solutions of p-coumaric acid in the mobile phase or methanol at known concentrations (e.g., 2-10 µg/mL).[11]

-

Prepare the sample by dissolving the extract or compound in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Set the HPLC system parameters:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the p-coumaric acid peak by comparing its retention time with that of the standard. The retention time for p-coumaric acid is reported to be around 6.6 minutes under specific isocratic conditions.[11]

-

Quantify the amount of p-coumaric acid in the sample using the calibration curve.

-

Biological Activities and Signaling Pathways

p-Coumaric acid and its derivatives exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][13]

Summary of Biological Activities

| Activity | Model System | Key Findings |

| Antioxidant | Linoleic acid emulsion | At 45 µg/mL, p-coumaric acid inhibited lipid peroxidation by 71.2%.[1] |

| Anti-proliferative | HCT 15 & HT 29 colon cancer cells | Exhibited inhibitory effects with IC₅₀ values of 1400 µmol/L and 1600 µmol/L, respectively. Induced apoptosis in HCT 15 cells.[1] |

| Antimicrobial | Various bacterial strains | Showed potent effects, particularly against Shigella dysenteriae, by disrupting the cell membrane and binding to DNA.[1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibited the production of inflammatory mediators (iNOS, COX-2, IL-1β, TNF-α) by blocking NF-κB and MAPK signaling pathways.[14] |

| Anti-diabetic | Streptozotocin-induced diabetic rats | At 100 mg/kg, it lowered blood glucose and elevated insulin levels.[3] |

| Anti-melanogenic | B16/F10 melanoma cells | Inhibited melanogenesis due to its structural similarity to tyrosine, allowing it to act as a tyrosinase inhibitor.[15] |

Anti-Inflammatory Signaling Pathway

p-Coumaric acid exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.[14] This inhibition prevents the downstream expression of pro-inflammatory genes.

Conclusion

This compound and its trans isomer are versatile phenolic compounds with significant biological potential. Understanding their distinct properties, synthesis, and mechanisms of action is fundamental for their application in drug discovery and development. The provided protocols for synthesis, purification, and analysis offer a practical framework for researchers. Further investigation into the specific activities of the cis isomer, which is less abundant, may reveal novel therapeutic opportunities. The modulation of critical signaling pathways, such as NF-κB and MAPK, underscores the potential of p-coumaric acid as a lead compound for developing anti-inflammatory and anticancer agents.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of trans-cis isomerisation of coumaric acid substituents on colour variance and stabilisation in anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Process for the Purification of this compound by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogres.com [phcogres.com]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of cis-p-Coumaric Acid in Plant Secondary Metabolism

Abstract

p-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a critical nexus in the vast network of plant secondary metabolism. It exists in two isomeric forms, trans and cis, with the trans isomer being predominant. However, the cis isomer, often formed via UV-induced isomerization, plays distinct and significant roles. This technical guide provides a comprehensive overview of the biosynthesis of p-coumaric acid, with a special focus on the cis isomer, its subsequent integration into major downstream pathways such as lignin and flavonoid biosynthesis, and its functions in plant signaling and defense. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of p-coumaric acid are provided, alongside quantitative data and visual diagrams of key metabolic and experimental workflows to facilitate a deeper understanding for researchers in phytochemistry, plant biology, and drug discovery.

Introduction to p-Coumaric Acid

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound ubiquitously found in the plant kingdom.[1] It is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of thousands of specialized metabolites.[2][3] These metabolites fulfill crucial roles in plant development, structural support, and defense against biotic and abiotic stresses.[4][5] p-Coumaric acid exists as two geometric isomers: trans-p-coumaric acid and this compound.[5][6] While the trans isomer is the more abundant and stable form, this compound is formed from its trans counterpart through UV light-triggered isomerization.[7] This conversion is significant, as the cis isomer has been identified in various bioactive roles, including the acylation of lignin.[7][8] As a precursor, p-coumaric acid is channeled into the biosynthesis of major secondary metabolite classes, including lignin precursors, flavonoids, stilbenes, and other phenylpropanoids.[2][5]

Biosynthesis and Isomerization

The synthesis of p-coumaric acid in plants primarily occurs through two distinct metabolic routes originating from the shikimate pathway.

The Phenylalanine Route

The most common pathway begins with the amino acid L-phenylalanine.[1][2]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][3] This is a key regulatory step in the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase (a member of the CYP73A family) hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield trans-p-coumaric acid.[2][3][9]

The Tyrosine Route

In some plants, particularly grasses, an alternative pathway exists that bypasses the C4H step.

-

Tyrosine Ammonia-Lyase (TAL): Certain PAL enzymes exhibit bifunctional PAL/TAL activity, allowing them to directly deaminate L-tyrosine to produce trans-p-coumaric acid in a single step.[2][9]

Formation of this compound

The cis isomer is not typically synthesized directly by the core enzymatic pathways. Instead, this compound is formed via the photo-isomerization of trans-p-coumaric acid when exposed to UV radiation.[7] This conversion can happen to the free acid, to monolignol-p-coumarate conjugates, or even within the lignin polymer itself after incorporation.[7] Naturally occurring cis-acylated anthocyanins are often found in plant parts exposed to high levels of light, such as flowers and fruits.[10]

Role in Downstream Secondary Metabolism

Once synthesized, p-coumaric acid is activated to its thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . This activated form is a branch-point metabolite that serves as a direct precursor to numerous classes of secondary metabolites.[11][12]

Lignin Biosynthesis

Lignin is a complex aromatic polymer essential for structural integrity, water transport, and defense in vascular plants.[8]

-

Monolignol Precursor: p-Coumaric acid is a precursor to the three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[8]

-

Lignin Acylation: In grasses and certain other plants, p-coumaric acid (including the cis isomer) acylates the lignin polymer.[7][13] This acylation occurs through the formation of an ester bond, predominantly at the γ-carbon of the lignin sidechain, particularly on syringyl units.[8][13] The current model suggests that this happens via pre-acylation of monolignols by an acyl-CoA:monolignol transferase before their incorporation into the lignin polymer through oxidative coupling.[13] This modification can impact the properties and digestibility of the plant cell wall.[13]

Flavonoid Biosynthesis

Flavonoids are a diverse group of polyphenolic compounds with roles in UV protection, pigmentation, and signaling.

-

Entry Point: The synthesis of all flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA.[2][11]

-

Chalcone Synthase (CHS): This reaction is catalyzed by chalcone synthase (CHS), the first committed enzyme in the flavonoid pathway, which produces naringenin chalcone.[11]

-

Downstream Diversification: Naringenin chalcone is subsequently isomerized by chalcone isomerase (CHI) to form (2S)-naringenin, the precursor for a vast array of flavonoids, including flavanones, flavones, flavonols, and anthocyanins.[9][11]

Biological Activities and Signaling Roles

This compound and its derivatives are not merely metabolic intermediates but also possess significant biological activities.

-

Antioxidant and Antimicrobial Properties: Like many phenolic compounds, p-coumaric acid exhibits potent antioxidant activity by scavenging free radicals.[1][5] It also demonstrates antimicrobial effects against various pathogens by disrupting bacterial membranes.[6][14]

-

Plant Defense Signaling: Plants can utilize phenolic compounds to defend against pathogens. For instance, p-coumaric acid has been shown to repress the expression of the Type III Secretion System (T3SS), a major virulence factor in the plant pathogen Dickeya dadantii.[12] This suggests a direct role in chemical defense by interfering with pathogen virulence mechanisms.

-

Regulation of Plant Growth and Development: Exogenous application of p-coumaric acid can influence plant growth. Studies have shown it can increase lignin content, which in turn can reduce the physiological disorder of hyperhydricity in in-vitro grown plants by making cell walls more hydrophobic.[15] Conversely, at high concentrations in the soil, it can act as an allelochemical, inhibiting the germination and growth of other plants.[16]

Quantitative Data

The concentration of p-coumaric acid varies significantly among plant species, tissues, and environmental conditions. It is often found in conjugated forms (e.g., esters) rather than as a free acid.[17] Specific quantification of the cis isomer is less common in the literature; reported values typically represent the total p-coumaric acid content after hydrolysis.

| Plant Source | Tissue/Extract | Form | Concentration | Reference |

| Pineapple (Ananas comosus), Ripe | Juice Extract | Total | 11.76 µg/mL | [18] |

| Pineapple (Ananas comosus), Ripe | Methanol Extract | Total | 0.03 µg/mL | [18] |

| Pineapple (Ananas comosus), Unripe | Juice Extract | Total | 0.41 µg/mL | [18] |

| Cauliflower (Brassica Oleracea) | Head | Total | 135.20 µg/g fresh weight | [19] |

| Artichoke (Cynara scolymus) | Inner Leaves | Total | 21.95 µg/g fresh weight | [19] |

| Broccoli (Brassica Oleracea) | Head | Total | 25.86 µg/g fresh weight | [19] |

| Engineered E. coli | Culture | Free | 525 mg/L (from L-Tyrosine) | [20] |

Experimental Protocols

Protocol: Extraction and Quantification of p-Coumaric Acid from Plant Tissue

This protocol outlines a general method for the extraction and quantification of total p-coumaric acid, involving a hydrolysis step to release conjugated forms.

1. Materials and Reagents:

-

Plant tissue (fresh or lyophilized)

-

80% Methanol (HPLC grade)

-

2 M Sodium Hydroxide (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Diethyl ether (HPLC grade)

-

Anhydrous Sodium Sulfate

-

p-Coumaric acid standard (for calibration curve)

-

Ultrapure water

-

Nitrogen gas supply

-

Centrifuge, rotary evaporator, vortex mixer

-

HPLC system with a C18 column and UV or DAD detector, or an LC-MS/MS system.

2. Procedure:

-

Homogenization: Homogenize 1-2 g of fresh plant tissue (or 100-200 mg of dry tissue) in 10 mL of 80% methanol.

-

Extraction: Sonicate the mixture for 20 minutes and then centrifuge at 4000 xg for 15 minutes. Collect the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

-

Saponification (Hydrolysis): Add 10 mL of 2 M NaOH to the pooled supernatant. Flush the vial with nitrogen gas, seal, and stir in the dark at room temperature for 16-20 hours. This step cleaves ester bonds, releasing bound p-coumaric acid.[13]

-

Acidification: After incubation, acidify the mixture to pH 2 with 6 M HCl.

-

Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract three times with an equal volume of ethyl acetate or diethyl ether.[13] Pool the organic phases.

-

Drying and Evaporation: Dry the pooled organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen gas.

-

Reconstitution and Analysis: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase (e.g., 50% methanol). Filter through a 0.22 µm syringe filter.

-

Quantification: Analyze the sample using HPLC, typically with a C18 column and a gradient elution program involving acidified water and methanol/acetonitrile.[18][21] Detect p-coumaric acid at its λmax (around 310 nm for the trans isomer). Quantify using a calibration curve prepared with authentic standards. For higher sensitivity and specificity, LC-MS/MS can be used.[19]

Protocol: Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This assay measures the activity of PAL, the entry-point enzyme for the phenylpropanoid pathway, by quantifying the formation of its product, trans-cinnamic acid.

1. Materials and Reagents:

-

Plant tissue

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 15 mM β-mercaptoethanol and 5% glycerol.

-

Substrate: 50 mM L-phenylalanine in extraction buffer.

-

Bovine Serum Albumin (BSA) for protein quantification (Bradford assay).

-

Spectrophotometer or HPLC system.

2. Procedure:

-

Protein Extraction: Grind 1 g of plant tissue in liquid nitrogen and homogenize in 5 mL of ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at 15,000 xg for 20 minutes at 4°C. Collect the supernatant, which contains the crude enzyme extract.

-

Protein Quantification: Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.

-

Enzyme Reaction: Set up the reaction mixture in a quartz cuvette containing: 800 µL of extraction buffer and 100 µL of the crude enzyme extract.

-

Initiation: Start the reaction by adding 100 µL of 50 mM L-phenylalanine solution (final concentration 5 mM).

-

Measurement: Measure the rate of trans-cinnamic acid formation by monitoring the increase in absorbance at 290 nm (A290) over time using a spectrophotometer. The molar extinction coefficient for trans-cinnamic acid at 290 nm is approximately 10,000 M⁻¹cm⁻¹.

-

Calculation: Calculate the enzyme activity as nmol of product formed per minute per mg of protein (nmol min⁻¹ mg⁻¹).

Conclusion

This compound, though often less abundant than its trans isomer, is a functionally significant molecule in plant secondary metabolism. Its formation via photoisomerization and subsequent incorporation into polymers like lignin highlights a dynamic interplay between environmental cues (light) and metabolic pathways. As a central precursor, the p-coumaric acid pool is a critical control point for the flux into flavonoids, lignins, and other phenylpropanoids vital for plant survival and defense. A thorough understanding of its biosynthesis, metabolic fate, and biological functions is essential for researchers in plant science and for professionals seeking to leverage plant-derived compounds for applications in medicine, materials, and agriculture. The methodologies presented herein provide a foundation for the accurate investigation of this pivotal secondary metabolite.

References

- 1. banglajol.info [banglajol.info]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cis-p-Coumarates acylate the lignin sidechain in grasses and other plants (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. p-Coumaric acid increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]

- 16. Exogenous p-Coumaric Acid Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. mdpi.com [mdpi.com]

- 21. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-p-Coumaric Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for cis-p-coumaric acid, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and the underlying experimental protocols.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) |

| Acetonitrile (MeCN) | 307 | 4.36[1] |

| Methanol (MeOH) | 310 | 4.34[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| CDCl₃ | 400 | δ 7.35 (2H, d, J = 8.7 Hz, H-3, 5), 6.77 (1H, d, J = 12.9 Hz, H-7), 6.71 (2H, d, J = 8.7 Hz, H-2, 6), 5.74 (1H, d, J = 12.9 Hz, H-8)[2] |

| (CD₃)₂SO (DMSO-d₆) | 500 | δ 9.98 (s, 1H, OH), 7.54 (d, 2H, J = 8.6 Hz), 6.83 (d, 1H, J = 12.8 Hz), 6.75 (d, 2H, J = 8.6 Hz), 5.79 (d, 1H, J = 12.8 Hz)[1] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) |

| CD₃OD | 100 | δ 168.9 (C-9), 158.5 (C-1), 142.7 (C-7), 129.7 (C-3, 5), 125.8 (C-4), 115.9 (C-8), 114.4 (C-2, 6)[2] |

| (CD₃)₂SO (DMSO-d₆) | 125.76 | δ 168.03 (COOH), 159.66 (C-4), 141.25 (C-β), 130.16 (C-2, 6), 125.34 (C-1), 115.81 (C-3, 5), 115.39 (C-α)[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Preparation of this compound via Photoisomerization

The cis isomer of p-coumaric acid is typically less stable than the trans isomer and is often prepared via photochemical irradiation.

-

Solution Preparation : A solution of trans-p-coumaric acid (e.g., 5.15x10⁻⁵ mol) is prepared in a suitable solvent such as acetonitrile (MeCN) in a Pyrex flask[1].

-

Irradiation : The solution is irradiated at 313 nm using a medium-pressure mercury lamp (e.g., Hereaus TQ150) for approximately 24 hours under normal atmosphere with gentle stirring[1]. This process induces isomerization, resulting in a mixture of trans and cis isomers.

-

Isolation : The solvent is evaporated under vacuum. The resulting solid, containing a mixture of isomers, can then be used for analysis or further purification if necessary[1].

UV-Vis Spectroscopy

-

Instrumentation : A double beam UV-Visible Spectrophotometer is used for analysis[3].

-

Sample Preparation : A stock solution of the isolated this compound is prepared in a UV-grade solvent, such as methanol or acetonitrile[1][3]. Working solutions of desired concentrations (e.g., 10 µg/ml) are prepared by further dilution from the stock solution[3].

-

Data Acquisition : The sample is scanned for absorption maxima, typically across a wavelength range of 200-400 nm, using the solvent as a blank reference[3][4].

NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE II 500, operating at 500.14 MHz for ¹H and 125.76 MHz for ¹³C nuclei[1].

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)[1][2]. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts[1].

-

Data Acquisition : Standard one-dimensional (¹H, ¹³C) and, if required, two-dimensional (e.g., COSY, HMBC) NMR experiments are performed to determine the chemical structure and assign resonances[5].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the preparation and subsequent spectroscopic analysis of this compound.

Caption: General workflow from photoisomerization to spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of cis-p-Coumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-p-coumaric acid in various solvents. Due to the inherent instability of the cis-isomer and the prevalence of its trans-counterpart in research, quantitative solubility data for this compound is limited. This guide presents the available information for the cis-isomer, supplemented with data for the more extensively studied trans-p-coumaric acid to provide a comparative context for researchers.

Introduction to this compound

p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and fungi. It exists as two geometric isomers: trans-p-coumaric acid and this compound. The trans-isomer is the more stable and abundant form in nature. The cis-isomer, while less common, exhibits distinct biological activities that are of growing interest in pharmacology and drug development. Understanding the solubility of this compound is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility Data

Quantitative solubility data for this compound is scarce in peer-reviewed literature. The table below includes a predicted water solubility value for the cis-isomer and experimental data for the trans-isomer in a range of common laboratory solvents for comparative purposes.

Table 1: Predicted and Experimental Solubility of p-Coumaric Acid Isomers

| Isomer | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | 1.02 g/L | Predicted[1] |

| trans-p-Coumaric Acid | Ethanol | Not Specified | ~10 mg/mL | Experimental[2] |

| trans-p-Coumaric Acid | DMSO | Not Specified | ~15 mg/mL | Experimental[2] |

| trans-p-Coumaric Acid | Dimethyl Formamide (DMF) | Not Specified | ~20 mg/mL | Experimental[2] |

| trans-p-Coumaric Acid | DMF:PBS (pH 7.2) (1:6) | Not Specified | ~0.1 mg/mL | Experimental[2] |

| trans-p-Coumaric Acid | Water | 25 | Slightly Soluble | Qualitative[3] |

| trans-p-Coumaric Acid | Ethanol | 25 | Very Soluble | Qualitative[4] |

| trans-p-Coumaric Acid | Diethyl Ether | 25 | Very Soluble | Qualitative[4] |

Note: The solubility of p-coumaric acid is influenced by factors such as pH and the presence of co-solvents. For instance, in aqueous solutions, the solubility of the trans-isomer is pH-dependent.

Experimental Protocols

The following section details a general experimental protocol for determining the solubility of a compound like this compound. Given the instability of the cis-isomer and its tendency to isomerize to the trans-form, special care must be taken during the experimental process, such as protection from light and monitoring of isomeric purity.

3.1. Preparation and Purification of this compound

This compound is typically prepared by UV irradiation of a solution of the trans-isomer. The following is a general procedure based on literature reports[5]:

-

Photoisomerization: A solution of trans-p-coumaric acid in a suitable solvent (e.g., methanol) is exposed to ultraviolet (UV) radiation. The progress of the isomerization can be monitored by techniques such as HPLC.

-

Purification: The resulting mixture of trans- and cis-isomers is then subjected to a purification step. A common method is cellulose column chromatography, eluting with a solvent system such as an aqueous 0.1% trifluoroacetic acid solution containing methanol (e.g., 90:10, v/v)[5].

-

Characterization: The identity and purity of the isolated this compound should be confirmed using analytical techniques like TLC, HPLC, and NMR spectroscopy.

3.2. Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Materials:

-

Purified this compound

-

Selected solvents of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a glass vial.

-

The vials are tightly sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C). The samples should be protected from light to prevent isomerization.

-

The mixture is agitated until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

-

After reaching equilibrium, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The isomeric purity of the dissolved solute should also be assessed to ensure no significant conversion to the trans-isomer has occurred.

-

The experiment should be performed in triplicate for each solvent.

-

Signaling Pathways and Biological Activity

p-Coumaric acid has been shown to modulate several signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-cancer effects. While much of the research has been conducted on the trans-isomer or a mixture of isomers, these pathways provide a valuable starting point for investigating the specific biological roles of this compound. One study has specifically implicated a derivative of this compound, 4-O-β-glucopyranosyl-cis-coumaric acid, in the inhibition of cytochrome P450 enzymes, which are critical in drug metabolism[6].

Below is a diagram illustrating the potential influence of p-coumaric acid on key cellular signaling pathways.

Caption: Potential signaling pathways modulated by p-coumaric acid.

Conclusion

This technical guide summarizes the current understanding of this compound solubility. The limited availability of quantitative data for the cis-isomer highlights a significant gap in the literature and an opportunity for future research. The provided experimental protocols offer a framework for researchers to systematically investigate the solubility of this and other unstable compounds. A deeper understanding of the physicochemical properties and biological activities of this compound will be instrumental in unlocking its full potential in drug discovery and development.

References

- 1. Showing Compound this compound (FDB002592) - FooDB [foodb.ca]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 5. Process for the Purification of this compound by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of quercetin-3-O-α-rhamnoside, p-coumaric acid, phloridzin and 4-O-β-glucopyranosyl-cis-coumaric acid on rats liver microsomes cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Action of cis-p-Coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-p-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, is a secondary metabolite found in a wide variety of plants. It has garnered significant interest in the scientific community for its diverse biological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, detailing its direct radical scavenging properties and its influence on key cellular signaling pathways. The information presented herein is intended to support research and development efforts in the fields of pharmacology, drug discovery, and nutritional science.

Direct Antioxidant Activity: Radical Scavenging

The chemical structure of p-coumaric acid, featuring a phenolic hydroxyl group and a conjugated double bond, endows it with the ability to directly neutralize free radicals. This is primarily achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.

In Vitro Antioxidant Capacity

The direct radical scavenging activity of p-coumaric acid has been quantified using various in vitro assays. The following table summarizes key quantitative data from these studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.

| Assay | Radical | IC50 of p-Coumaric Acid | Reference Compound | IC50 of Reference | Source |

| DPPH | DPPH• | 255.69 µg/mL | - | - | [1] |

| DPPH | DPPH• | ~30-33 µg/mL | - | - | [2] |

| ABTS | ABTS•+ | 138.26 µg/mL (for a 70% ethanol extract) | Vitamin C | 2.17 µg/mL | [3] |

Note: The variability in IC50 values highlights the importance of standardized protocols for direct comparison.

Figure 1: Direct radical scavenging by this compound via hydrogen atom donation.

Cellular Antioxidant Mechanisms: Modulation of Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that are crucial for cellular defense against oxidative stress. The two primary pathways influenced by this compound are the Nrf2 and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like p-coumaric acid, this interaction is disrupted.

p-Coumaric acid is thought to destabilize the Keap1 protein, possibly through modification of its cysteine residues. This leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., GCLC, GCLM). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Figure 2: Activation of the Nrf2 signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are involved in a wide range of cellular processes, including the response to oxidative stress. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. In the context of oxidative stress, the activation of JNK and p38 is often associated with pro-apoptotic signals, while the ERK pathway can have both pro-survival and pro-apoptotic roles depending on the cellular context.

Studies have shown that p-coumaric acid can modulate the MAPK signaling pathways in response to oxidative stressors. Specifically, pre-treatment with p-coumaric acid has been observed to suppress the phosphorylation, and thus the activation, of p38, ERK, and JNK in cells exposed to oxidative insults like hydrogen peroxide (H₂O₂)[4][5][6][7][8]. By inhibiting the activation of these stress-activated kinases, p-coumaric acid can mitigate the downstream inflammatory and apoptotic responses triggered by oxidative stress, thereby promoting cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]